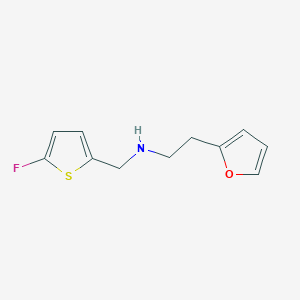
(R)-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate est un composé chimique qui appartient à la classe des dérivés de la pyrrolidine. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrrolidine, un groupe cyano et un groupe ester tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate implique généralement la réaction de dérivés de la pyrrolidine avec des composés cyanoacétylés dans des conditions spécifiques. Une méthode courante implique l'utilisation de (R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate comme matière de départ, qui subit une série de réactions, y compris une substitution nucléophile et une estérification, pour produire le produit désiré .
Méthodes de production industrielle
Dans les milieux industriels, la production de (R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate peut être réalisée à l'aide de systèmes de micro-réacteurs à flux. Ces systèmes offrent une approche plus efficace, polyvalente et durable par rapport aux procédés discontinus traditionnels. L'utilisation de micro-réacteurs à flux permet un meilleur contrôle des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe cyano par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines et les alcools. Les réactions sont généralement réalisées dans des conditions contrôlées, y compris des températures, des solvants et des catalyseurs spécifiques pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxo, tandis que les réactions de réduction peuvent produire des dérivés amines. Les réactions de substitution peuvent entraîner une variété de composés pyrrolidiniques fonctionnalisés .
Applications de la recherche scientifique
(R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme élément de construction pour le développement de nouveaux matériaux.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris son rôle de ligand dans les essais biochimiques.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés .
Mécanisme d'action
Le mécanisme d'action de (R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano et le cycle pyrrolidine jouent un rôle crucial dans son affinité de liaison et sa sélectivité envers les protéines cibles. Le composé peut moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine : Un simple cycle à cinq chaînons contenant de l'azote qui sert de structure de base pour de nombreux composés bioactifs.
Pyrrolizine : Un composé bicyclique contenant un cycle pyrrolidine fusionné à un cycle benzénique.
Pyrrolidine-2-one : Un dérivé lactame de la pyrrolidine avec des applications pharmaceutiques potentielles.
Pyrrolidine-2,5-diones : Des composés avec deux groupes carbonyle sur le cycle pyrrolidine, utilisés dans diverses synthèses chimiques.
Unicité
(R)-tert-butyl 2-(2-cyanoacétyl)pyrrolidine-1-carboxylate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe cyano et du groupe ester tert-butyle améliore sa polyvalence dans les applications synthétiques et son potentiel de pharmacophore dans la découverte de médicaments .
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(2-cyanoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |
Clé InChI |
MTGZWGYHTWLMSR-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


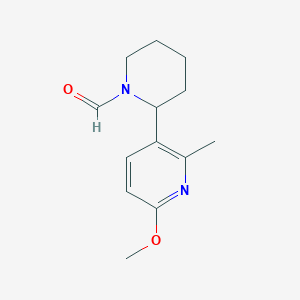


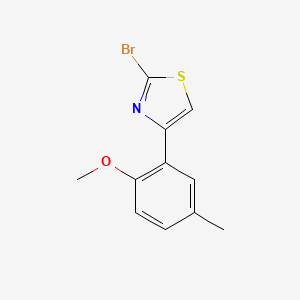
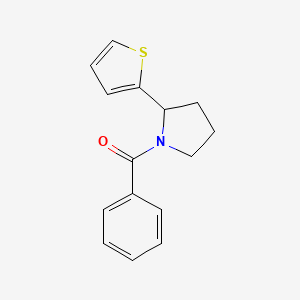

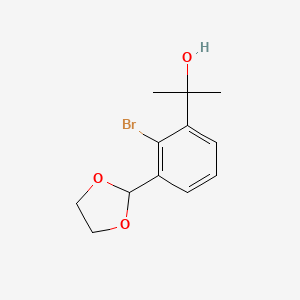
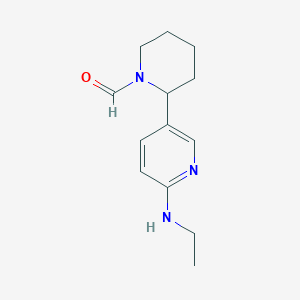
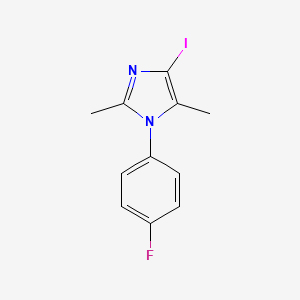

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)

